Caspase-3 Inhibitory Potency vs. Isatin-Based Inhibitors
The 4‑methyl‑8‑(morpholine‑4‑sulfonyl)‑pyrrolo[3,4‑c]quinoline‑1,3‑dione scaffold (derived from the target compound) delivers caspase‑3 inhibition with IC₅₀ values as low as 3 nM, a ~40‑fold improvement over the widely studied isatin sulfonamide‑based inhibitor Caspase‑3/7 Inhibitor I (IC₅₀ = 120 nM). This difference is observed under identical in vitro fluorogenic substrate cleavage assays using recombinant human caspase‑3 [1][2].
| Evidence Dimension | Caspase‑3 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 3 nM (most active derivative 7{49}/7{58}) |
| Comparator Or Baseline | Caspase‑3/7 Inhibitor I (isatin sulfonamide‑based): IC₅₀ = 120 nM |
| Quantified Difference | 40‑fold lower IC₅₀ for pyrrolo[3,4‑c]quinoline scaffold |
| Conditions | In vitro fluorogenic substrate cleavage assay, recombinant human caspase‑3 |
Why This Matters
For apoptosis‑focused drug discovery programs, the 40‑fold higher potency translates to lower effective concentrations in cellular assays and reduced off‑target risk, making the 4‑methyl‑pyrroloquinolinedione scaffold a superior starting point for lead optimization.
- [1] Kravchenko, D. V., Kysil, V. V., Ilyn, A. P., Tkachenko, S. E., Maliarchouk, S., Okun, I. M., & Ivachtchenko, A. V. (2005). Pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors. Synthesis and SAR of 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-pyrrolo[3,4-c]quinoline-1,3-diones. European Journal of Medicinal Chemistry, 40(12), 1377–1383. https://doi.org/10.1016/j.ejmech.2005.07.011 View Source
- [2] BPS Bioscience. Caspase‑3/7 Inhibitor I Product Datasheet. Isatin sulfonamide‑based inhibitor, IC₅₀ = 120 nM (caspase‑3). Accessed 2025. View Source
